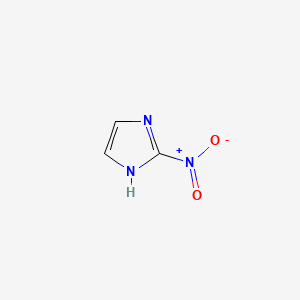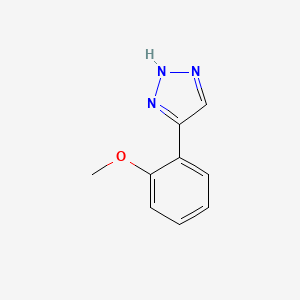![molecular formula C8H12N2O2 B3424806 Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione CAS No. 37043-04-2](/img/structure/B3424806.png)
Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione
Übersicht
Beschreibung
Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione, commonly known as HPD, is an organic compound with a wide range of uses in the scientific community. It is a heterocyclic compound that contains a ring of six atoms, including four carbon atoms and two nitrogen atoms. HPD is used in a variety of research applications due to its unique properties, and it has been studied for its potential to act as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Treatment of Autoimmune Diseases
Hexahydro-1H-pyrazino[1,2-a]pyrazine compounds have been found to be effective in treating autoimmune diseases . They act as inhibitors of Toll-like receptors (TLRs) 7, 8, and 9, which are considered key nodes in a broad range of autoimmune and autoinflammatory diseases . These compounds are particularly useful for the treatment of systemic lupus erythematosus or lupus nephritis .
Targeting TLRs
The compounds are also useful as they target TLRs 7, 8, and 9. These receptors recognize nucleic acids derived from viruses and bacteria, and their aberrant nucleic acid sensing is considered a key node in a broad range of autoimmune and autoinflammatory diseases .
Treatment of Connective Tissue Disease (CTD)
These compounds have shown potential in treating autoimmune connective tissue disease (CTD), including prototypical autoimmune syndromes such as Systemic Lupus Erythematosus (SLE), primary Sjogren’s syndrome (pSjS), mixed connective tissue disease (MCTD), dermatomyositis/polymyositis (DM/PM), rheumatoid arthritis (RA), and systemic sclerosis (SSc) .
Potential Therapeutic Targets
TLR7, -8, and -9 pathways represent new therapeutic targets for the treatment of autoimmune disease, for which no effective steroid-free and noncytotoxic oral drugs exist . The hexahydro-1H-pyrazino[1,2-a]pyrazines are being studied for their potential in this area .
Selective 5-HT2C Receptor Agonists
Hexahydro-pyrido[30,20:4,5]pyrrolo[1,2-a]pyrazines have been found to be potent and selective 5-HT2C receptor agonists . This makes them potentially useful in the management of obesity .
Anti-Tumor Activity
Tetrazanbigen (TNBG), a novel non-cytotoxic antitumor drug with innovative compound, has shown good in vitro and in vivo anti-tumor activity . This suggests potential applications of Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione in cancer treatment .
Wirkmechanismus
Target of Action
Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione primarily targets Toll-like receptors (TLRs) 7, 8, and 9 . These receptors are an important family of pattern recognition receptors (PRR) that can initiate broad immune responses in a wide variety of immune cells .
Mode of Action
The compound interacts with its targets, TLRs 7, 8, and 9, which are natural host defense sensors. These endosomal TLRs recognize nucleic acids derived from viruses and bacteria . Specifically, TLR7/8 recognizes single-stranded RNA (ssRNA), and TLR9 recognizes single-stranded CpG-DNA .
Biochemical Pathways
Aberrant nucleic acid sensing of TLR7, -8, and -9 is considered a key node in a broad range of autoimmune and autoinflammatory diseases . In lupus mouse models, TLR7 is required for anti-RNA antibodies and TLR9 is required for antinucleosome antibodies . Therefore, the TLR7, -8, and -9 pathways represent new therapeutic targets for the treatment of autoimmune diseases .
Result of Action
The compound acts as an inhibitor of TLRs 7, 8, and 9 and is useful for the treatment of autoimmune diseases, which include systemic lupus erythematosus or lupus nephritis .
Eigenschaften
IUPAC Name |
3,6,7,8,9,9a-hexahydro-2H-pyrido[1,2-a]pyrazine-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c11-7-5-9-8(12)6-3-1-2-4-10(6)7/h6H,1-5H2,(H,9,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBLPNSWHUPKPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)C(=O)NCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90441342 | |
| Record name | Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90441342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione | |
CAS RN |
150284-51-8, 37043-04-2 | |
| Record name | Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90441342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | octahydro-1H-pyrido[1,2-a]piperazine-1,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-Methyl-N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine N-oxide](/img/structure/B3424748.png)


![6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B3424771.png)
![6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B3424779.png)





